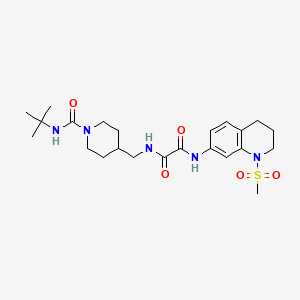

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

CAS No.: 1331283-15-8

Cat. No.: VC4427782

Molecular Formula: C23H35N5O5S

Molecular Weight: 493.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1331283-15-8 |

|---|---|

| Molecular Formula | C23H35N5O5S |

| Molecular Weight | 493.62 |

| IUPAC Name | N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

| Standard InChI | InChI=1S/C23H35N5O5S/c1-23(2,3)26-22(31)27-12-9-16(10-13-27)15-24-20(29)21(30)25-18-8-7-17-6-5-11-28(19(17)14-18)34(4,32)33/h7-8,14,16H,5-6,9-13,15H2,1-4H3,(H,24,29)(H,25,30)(H,26,31) |

| Standard InChI Key | RZVBUNBJXWKWMN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Introduction

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound featuring a piperidine ring and a tetrahydroquinoline moiety. It is classified as an oxalamide derivative, known for its diverse biological activities. The compound is identified by the CAS number 1234897-23-4 and has a molecular formula with a molecular weight of approximately 435.6 g/mol.

Synthesis

The synthesis of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves multi-step organic reactions. Key steps may include:

-

Preparation of the Piperidine Derivative: This involves the synthesis of the piperidine ring with the tert-butylcarbamoyl group.

-

Introduction of the Tetrahydroquinoline Moiety: This step involves attaching the methylsulfonyl-substituted tetrahydroquinoline to the oxalamide backbone.

-

Formation of the Oxalamide Linkage: This requires controlled conditions such as specific temperatures and solvents (e.g., dichloromethane or ethanol) to ensure high yields and purity. Common reagents include bases for deprotonation and coupling agents for amide bond formation.

Stability and Solubility

-

Stability: The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in the presence of strong acids or bases.

-

Solubility: It shows moderate solubility in organic solvents such as methanol and dichloromethane while being less soluble in water.

Reactivity

The reactivity of this compound is influenced by its functional groups. Understanding these reactions is crucial for predicting its behavior in biological systems.

Biological Activity and Applications

Compounds with similar structures often demonstrate significant biological activity due to their ability to interact with specific biological pathways. Further research is needed to elucidate the precise biochemical pathways of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume